

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-4-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-cyano-4-hydroxybenzoate

Cat. No.: B180658

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectral data for **methyl 3-cyano-4-hydroxybenzoate** (CAS No: 156001-68-2), a key intermediate in organic synthesis. It includes tabulated spectral data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization for its characterization.

Spectral Data Summary

The following tables summarize the key spectral data for **methyl 3-cyano-4-hydroxybenzoate**, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Parameter	Value	Interpretation
Molecular Formula	C ₉ H ₇ NO ₃ [1]	-
Molecular Weight	177.16 g/mol [1]	-
Exact Mass	177.042593085 Da[1]	-
Ionization Mode	Electron Ionization (EI)	Standard for volatile organic compounds.
Molecular Ion (M ⁺)	m/z 177	Corresponds to the intact molecule radical cation.
Key Fragments	m/z 146	Loss of methoxy radical (•OCH ₃).
	m/z 118	Loss of the ester group (•COOCH ₃).[2][3]

| | m/z 90 | Subsequent loss of carbonyl (CO) from the m/z 118 fragment. |

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-3100	Broad	O-H stretch (phenolic)
~2960	Medium	C-H stretch (methyl)
~2230	Sharp, Medium	C≡N stretch (nitrile)[4]
~1700	Strong	C=O stretch (ester carbonyl)[4]
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)

| ~1280 | Strong | C-O stretch (ester) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~165	Quaternary	Ester Carbonyl (C=O)[5][6]
~160	Quaternary	C4 (Aromatic, attached to -OH)
~135	Methine (CH)	C6 (Aromatic)
~133	Methine (CH)	C2 (Aromatic)
~122	Quaternary	C1 (Aromatic, attached to ester)[5]
~115	Quaternary	Nitrile (C \equiv N)
~116	Methine (CH)	C5 (Aromatic)
~103	Quaternary	C3 (Aromatic, attached to -CN)

| ~53 | Methyl (CH₃) | Methoxy (-OCH₃) |

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.23	d	1.9	1H	H-2
8.15	dd	8.7, 2.1	1H	H-6
7.04	d	8.7	1H	H-5
6.55	bs	-	1H	OH
3.92	s	-	3H	OCH ₃

Predicted data based on similar structures and computational models.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of **methyl 3-cyano-4-hydroxybenzoate** are provided below.

Synthesis via Cyanation

This protocol describes the synthesis of **methyl 3-cyano-4-hydroxybenzoate** from methyl 4-hydroxy-3-iodobenzoate.^[7]

Materials:

- Methyl 4-hydroxy-3-iodobenzoate
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas (N₂)

Procedure:

- Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF in a reaction vessel.^[7]
- Copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added to the solution.^[7]
- The reaction vessel is purged with nitrogen gas to create an inert atmosphere.^[7]
- The mixture is heated to 105 °C with constant stirring for 18 hours.^[7]

- After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.^[7]
- The organic phases are combined and diluted with 200 mL of water.
- The aqueous layer is extracted twice with 200 mL portions of ethyl acetate.^[7]
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.^[7]

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **methyl 3-cyano-4-hydroxybenzoate** (approximately 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.
- The NMR spectrum is acquired on a spectrometer, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

- Approximately 50 mg of solid **methyl 3-cyano-4-hydroxybenzoate** is placed in a small vial.
- A few drops of a volatile solvent, such as methylene chloride, are added to completely dissolve the solid.
- A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.
- One or two drops of the solution are applied to the center of the salt plate.

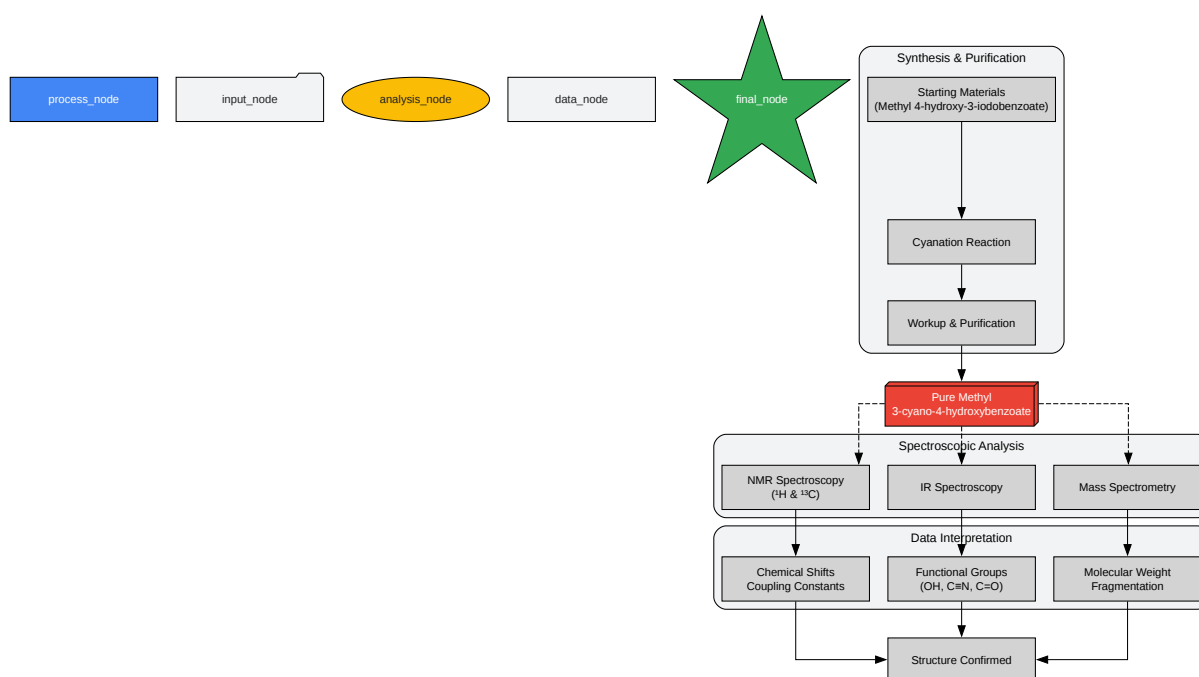
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS) with Electron Ionization (EI):

- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
- In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV).
- This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M^+) and causing fragmentation.[8]
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Characterization Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **methyl 3-cyano-4-hydroxybenzoate** using the described spectroscopic techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

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